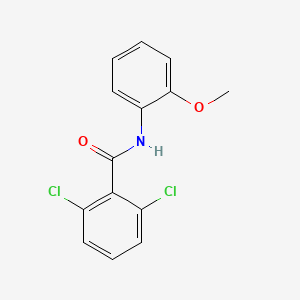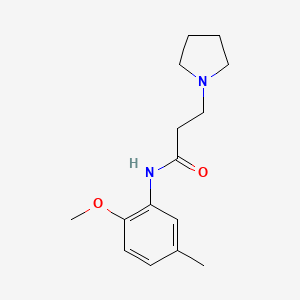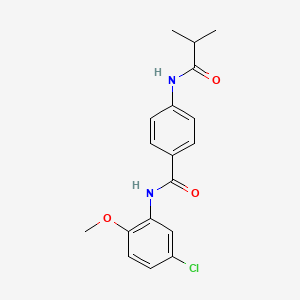![molecular formula C18H20N2O3S B5728124 4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as AMSB and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of AMSB involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, AMSB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, AMSB can reduce inflammation in the body. Additionally, AMSB has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in gene expression. By inhibiting the activity of HDACs, AMSB can alter gene expression and potentially treat diseases such as cancer and neurological disorders.
Biochemical and Physiological Effects:
AMSB has been found to have several biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, AMSB has been found to inhibit the growth of cancer cells by inducing cell death and reducing cell proliferation. AMSB has also been found to improve cognitive function in animal studies, potentially due to its ability to alter gene expression.
実験室実験の利点と制限
AMSB has several advantages for lab experiments, including its high yield and purity in synthesis. Additionally, AMSB has been found to have low toxicity in animal studies, making it a safe compound for use in experiments. However, AMSB also has limitations for lab experiments, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes and proteins.
将来の方向性
There are several future directions for research on AMSB. One potential direction is to further explore its potential therapeutic applications in treating inflammatory diseases such as arthritis. Additionally, research could focus on the potential use of AMSB in combination with other compounds for cancer treatment. Finally, research could explore the potential use of AMSB in treating neurological disorders such as Alzheimer's disease, potentially through its ability to alter gene expression.
合成法
The synthesis of AMSB involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-allyl-N-methylsulfonamide to form 4-[allyl(methylsulfonyl)amino]-3-methylbenzoyl chloride. Finally, this compound is reacted with aniline to form 4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
AMSB has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. AMSB has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, AMSB has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(3-methylphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-12-20(24(3,22)23)17-10-8-15(9-11-17)18(21)19-16-7-5-6-14(2)13-16/h4-11,13H,1,12H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYFPRJCNRWRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)




![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
